molecular formula C17H18N4O2 B14967681 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14967681
M. Wt: 310.35 g/mol
InChI Key: OUFHNUVLYISYCU-UHFFFAOYSA-N
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Description

2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Chemical Reactions Analysis

2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar compounds to 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines such as:

These compounds share similar structural features but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific cyclobutyl and dimethoxyphenyl groups, which contribute to its distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

2-cyclobutyl-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H18N4O2/c1-22-14-7-6-12(10-15(14)23-2)13-8-9-18-17-19-16(20-21(13)17)11-4-3-5-11/h6-11H,3-5H2,1-2H3

InChI Key

OUFHNUVLYISYCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCC4)OC

Origin of Product

United States

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